molecular formula C21H23N3O4S3 B3212282 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1098639-93-0

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B3212282
CAS No.: 1098639-93-0
M. Wt: 477.6 g/mol
InChI Key: AYYGJJTXVKPGOW-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS 1098639-93-0) is a sophisticated synthetic compound with a molecular formula of C21H23N3O4S3 and a molecular weight of 477.62 g/mol . Its structure integrates key pharmacophores, including a 4-(4-ethoxyphenyl)-5-methylthiazole group and a 1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide moiety . The thiazole ring is a privileged scaffold in medicinal chemistry, known for its aromaticity and presence in a wide array of bioactive molecules, contributing to various pharmacological activities such as anticancer, antimicrobial, and anticonvulsant effects . The specific substitution pattern on the thiazole core, combined with the thiophene sulfonamide group, is designed to confer excellent molecular interactions, structural rigidity, and selectivity for target proteins, making it a valuable chemical probe in hit-to-lead optimization campaigns . This compound is supplied for research applications and is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S3/c1-3-28-16-10-8-15(9-11-16)19-14(2)30-21(22-19)23-20(25)17-6-4-12-24(17)31(26,27)18-7-5-13-29-18/h5,7-11,13,17H,3-4,6,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYGJJTXVKPGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxyphenyl and methyl groups. The pyrrolidine ring is then synthesized and attached to the thiazole derivative. Finally, the thiophene-2-sulfonyl group is introduced to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The thiazole and pyrrolidine rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Comparisons

Compound Name Thiazole Substituents Pyrrolidine/Amide Modifications Molecular Weight (g/mol) Key Functional Differences Reference
Target Compound : N-[4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide 4-(4-Ethoxyphenyl), 5-methyl 1-(Thiophene-2-sulfonyl) ~479.56 (calculated) Sulfonyl group; ethoxyphenyl substituent
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide 4-(4-Methoxyphenyl), 5-methyl 2-(Morpholin-4-yl)acetamide 347.43 Methoxy (vs. ethoxy); morpholine acetamide (vs. pyrrolidine sulfonyl)
(2S)-N-(1,3-Thiazol-2-yl)-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide 1,3-Thiazol-2-yl (unsubstituted) 1-(Thiophene-2-carbonyl) ~349.42 (calculated) Carbonyl (vs. sulfonyl); simpler thiazole substituent
N-(2-Chlorophenyl)-4-[4-methyl-5-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide 4-Methyl, 5-(pyrrolidine-1-carbonyl) Thiophene-2-sulfonamide ~506.03 (calculated) Pyrrolidine-1-carbonyl on thiazole; chlorophenyl
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51) 4-Methylthiazol-5-yl (benzyl-linked) 4-Hydroxy-pyrrolidine ~443.52 (calculated) Hydroxy-pyrrolidine; benzyl linker

Key Observations

Substitution at thiazole-5 with methyl (target) versus pyrrolidine-1-carbonyl () influences steric bulk and hydrogen-bonding capacity.

Pyrrolidine Modifications :

  • The thiophene-2-sulfonyl group in the target introduces stronger electron-withdrawing effects compared to the thiophene-2-carbonyl in , which may enhance binding to charged residues in biological targets.
  • Morpholine acetamide in versus pyrrolidine carboxamide in the target alters solubility and hydrogen-bonding networks.

Synthetic Strategies :

  • The target compound likely follows a synthesis route similar to , involving coupling of a thiazole carboxylate intermediate with a pyrrolidine sulfonamide.
  • In contrast, and employ stereospecific synthesis for (2S,4R)-pyrrolidine derivatives, highlighting the importance of stereochemistry in activity.

Thiophene sulfonyl groups are common in kinase inhibitors, as seen in .

Data Limitations

No explicit bioactivity data (e.g., IC50, binding affinities) for the target compound were found in the provided evidence. Structural comparisons are thus based on inferred pharmacophoric features.

Biological Activity

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22H23FN2O2S
  • CAS Number : 667868-35-1

The structure features a thiazole ring, a pyrrolidine moiety, and a thiophene sulfonyl group, which contribute to its biological properties.

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound inhibits bacterial growth by disrupting cell membrane integrity through interference with lipid biosynthesis. This mechanism is common among thiazole derivatives, which are known for their antimicrobial properties.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. It achieves this by activating specific signaling pathways that lead to programmed cell death. The ability to modulate cell cycle progression has also been noted in various studies .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity may be linked to its interaction with various molecular targets involved in inflammatory responses .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
  • Cancer Research : In vitro studies revealed that the compound reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended to optimize yield and purity for N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide?

Methodological Answer:

  • Stepwise Synthesis : Use multi-step protocols, such as initial formation of the thiazole ring via cyclization of thiosemicarbazides with carbon disulfide under basic conditions, followed by coupling reactions to introduce the thiophene sulfonyl and pyrrolidine moieties .
  • Reaction Optimization : Control temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF for sulfonation), and reaction time (monitored via TLC) to minimize side products .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to isolate high-purity product .

Q. Table 1: Example Reaction Conditions

StepReactantsSolventTemp (°C)Time (h)Yield (%)
Thiazole formationThiosemicarbazide, CS₂NaOH/EtOH70665–75
SulfonationThiophene-2-sulfonyl chlorideDMFRT1250–60

Q. How can structural integrity be confirmed for this compound, and what analytical challenges arise?

Methodological Answer:

  • Primary Techniques : Use ¹H/¹³C NMR to confirm aromatic protons (δ 6.8–7.5 ppm for thiophene/thiazole), sulfonamide protons (δ 3.1–3.5 ppm), and pyrrolidine carbons. HRMS (ESI+) validates molecular weight .
  • Challenges : Overlapping signals in NMR due to complex heterocycles (e.g., thiazole/thiophene). Mitigate via 2D NMR (COSY, HSQC) or IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹) .
  • Purity Assessment : Combine HPLC (C18 column, acetonitrile/water) with elemental analysis (C, H, N, S) to ensure >95% purity .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values in cancer cell lines) be reconciled?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT assay duration, serum-free conditions) across studies to reduce variability .
  • Mechanistic Profiling : Perform target-specific assays (e.g., kinase inhibition, apoptosis markers like caspase-3) to identify primary vs. off-target effects .
  • Statistical Analysis : Apply ANOVA or dose-response curve modeling to distinguish significant activity trends from outliers .

Q. Table 2: Hypothetical Bioactivity Comparison

Cell LineIC₅₀ (μM)Assay TypeReference Compound
MCF-712.3 ± 1.2MTTDoxorubicin (0.5 μM)
HeLa25.7 ± 3.1SRBCisplatin (2.1 μM)

Q. What computational approaches are used to predict molecular targets, and how are they validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, PDB ID: 1M17). Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • Experimental Validation : Confirm predicted targets via SPR (binding affinity) or Western blotting (downstream protein expression changes) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Methodological Answer:

  • Core Modifications : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Functional Group Analysis : Compare sulfonamide vs. carboxamide derivatives using Free-Wilson analysis to quantify contributions of substituents to activity .
  • In Silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition via SwissADME) to prioritize analogs with favorable profiles .

Q. Table 3: Example SAR Data

AnalogR GroupIC₅₀ (μM)LogP
Parent-OEt12.33.2
A1-CF₃8.73.8
A2-Cl15.13.5

Q. What strategies address challenges in scaling up synthesis (e.g., low yields in large batches)?

Methodological Answer:

  • Process Optimization : Use flow chemistry for exothermic steps (e.g., sulfonation) to improve heat dissipation and reproducibility .
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction time and byproducts .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediate formation .

Q. How can researchers resolve ambiguities in spectroscopic data caused by structural complexity?

Methodological Answer:

  • Advanced NMR : Use NOESY to confirm spatial proximity of protons (e.g., pyrrolidine methyl to thiazole ring) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbonyl carbons in crowded spectral regions .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Mo Kα radiation, 120 K) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 2
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.